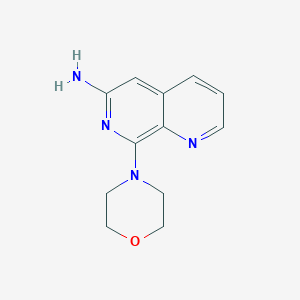
6-Amino-8-morpholino-1,7-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-8-morpholino-1,7-naphthyridine (AMN) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a member of the naphthyridine family of compounds and is known for its ability to selectively target specific enzymes and receptors in the body.
Mécanisme D'action
6-Amino-8-morpholino-1,7-naphthyridine works by inhibiting the activity of specific enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair. This inhibition leads to increased DNA damage and ultimately cell death in cancer cells.
Biochemical and Physiological Effects:
6-Amino-8-morpholino-1,7-naphthyridine has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Amino-8-morpholino-1,7-naphthyridine in lab experiments is its high selectivity for specific enzymes and receptors, which allows for more targeted and precise research. However, 6-Amino-8-morpholino-1,7-naphthyridine can be difficult to synthesize and its use in vivo may be limited by its poor solubility and bioavailability.
Orientations Futures
There are many potential future directions for research on 6-Amino-8-morpholino-1,7-naphthyridine. One area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of 6-Amino-8-morpholino-1,7-naphthyridine and to identify additional targets for its use in drug development. Finally, the development of more efficient and scalable synthesis methods for 6-Amino-8-morpholino-1,7-naphthyridine could help to overcome some of the limitations of its use in lab experiments and in vivo.
Applications De Recherche Scientifique
6-Amino-8-morpholino-1,7-naphthyridine has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Its ability to selectively target specific enzymes and receptors makes it an attractive candidate for drug development.
Propriétés
Numéro CAS |
106309-54-0 |
|---|---|
Nom du produit |
6-Amino-8-morpholino-1,7-naphthyridine |
Formule moléculaire |
C12H14N4O |
Poids moléculaire |
230.27 g/mol |
Nom IUPAC |
8-morpholin-4-yl-1,7-naphthyridin-6-amine |
InChI |
InChI=1S/C12H14N4O/c13-10-8-9-2-1-3-14-11(9)12(15-10)16-4-6-17-7-5-16/h1-3,8H,4-7H2,(H2,13,15) |
Clé InChI |
XQBBGCGBMPUUDK-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C3C(=CC(=N2)N)C=CC=N3 |
SMILES canonique |
C1COCCN1C2=C3C(=CC(=N2)N)C=CC=N3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B171704.png)

![3-Chloro-4-methylbenzo[b]thiophene](/img/structure/B171711.png)


![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)

![1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane](/img/structure/B171728.png)


![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)

![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)
